CID 10976859

Description

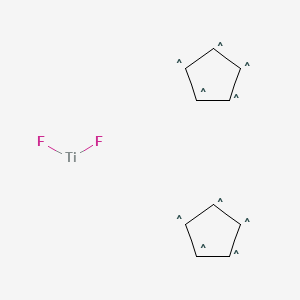

The compound with the identifier CID 10976859 is known as Bis(cyclopentadienyl) Titanium Difluoride. This organometallic compound consists of a titanium atom bonded to two cyclopentadienyl rings and two fluorine atoms. It is a yellow solid with significant applications in various fields, including industrial chemistry and pharmaceuticals .

Properties

Molecular Formula |

C10H10F2Ti |

|---|---|

Molecular Weight |

216.05 g/mol |

InChI |

InChI=1S/2C5H5.2FH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |

InChI Key |

WDGICGVEWQIMTQ-UHFFFAOYSA-L |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.F[Ti]F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(cyclopentadienyl) Titanium Difluoride can be synthesized through the reaction of titanium tetrachloride with cyclopentadiene in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or sublimation .

Industrial Production Methods

In industrial settings, the production of Bis(cyclopentadienyl) Titanium Difluoride involves large-scale reactions using titanium tetrachloride and cyclopentadiene. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(cyclopentadienyl) Titanium Difluoride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

Reduction: It can be reduced to titanium metal or lower oxidation state titanium compounds.

Substitution: The fluorine atoms can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve organometallic reagents like Grignard reagents or organolithium compounds .

Major Products Formed

The major products formed from these reactions include titanium dioxide, titanium metal, and various substituted titanium compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(cyclopentadienyl) Titanium Difluoride has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.

Mechanism of Action

The mechanism of action of Bis(cyclopentadienyl) Titanium Difluoride involves its ability to interact with various molecular targets. The titanium center can coordinate with different ligands, facilitating catalytic reactions. The cyclopentadienyl rings provide stability and enhance the reactivity of the titanium center. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bis(cyclopentadienyl) Titanium Difluoride include:

- Bis(cyclopentadienyl) Titanium Dichloride

- Bis(cyclopentadienyl) Titanium Dibromide

- Bis(cyclopentadienyl) Titanium Diiodide

Uniqueness

What sets Bis(cyclopentadienyl) Titanium Difluoride apart from its analogs is the presence of fluorine atoms, which impart unique properties such as increased stability and reactivity. The fluorine atoms also influence the compound’s electronic structure, making it a valuable reagent in various chemical reactions .

Q & A

How to formulate a focused research question for studying CID 10976859’s biochemical mechanisms?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: "How does this compound (Intervention) affect [specific biological pathway] (Outcome) in [cell line/animal model] (Population) compared to [control compound] (Comparison) over [timeframe] (Time)?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question aligns with academic goals. Start by reviewing gaps in existing literature (e.g., understudied metabolic pathways) and refine iteratively with peer feedback .

Q. What are best practices for designing reproducible experiments involving this compound?

- Methodological Answer :

- Protocol Standardization : Document reagent sources (e.g., supplier, batch number), storage conditions, and preparation steps (e.g., solubility testing for this compound).

- Controls : Include positive/negative controls (e.g., known agonists/inhibitors) and technical replicates.

- Reproducibility Checks : Pre-test experimental conditions using pilot studies and share raw data in supplementary materials.

Refer to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting standards .

Q. How to conduct a systematic literature review on this compound?

- Methodological Answer :

- Define Scope : Use databases like PubMed, Scopus, and Web of Science with keywords (e.g., "this compound," "chemical properties," "[specific application]").

- Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., last 10 years), peer-reviewed status, and methodology (e.g., in vitro vs. in vivo).

- Synthesis : Organize findings into themes (e.g., mechanistic studies, toxicity profiles) using tools like PRISMA flowcharts .

Advanced Research Questions

Q. How to resolve contradictions in experimental data across studies on this compound?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple methods (e.g., LC-MS for quantification, CRISPR knockouts for functional validation).

- Sensitivity Analysis : Test if variations in experimental conditions (e.g., pH, temperature) explain discrepancies.

- Meta-Analysis : Pool data from independent studies to identify trends or outliers, adjusting for heterogeneity via random-effects models .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values.

- Bayesian Hierarchical Models : Account for variability across experimental batches or biological replicates.

- Machine Learning : Apply random forests or neural networks to predict synergistic effects with other compounds. Always report confidence intervals and effect sizes .

Q. How to integrate multi-omics data when investigating this compound’s mechanisms?

- Methodological Answer :

- Data Integration Platforms : Use tools like Cytoscape for network analysis (e.g., linking transcriptomic changes to protein interaction networks).

- Pathway Enrichment Analysis : Combine RNA-seq data with metabolomic profiles (e.g., KEGG, Reactome) to identify perturbed pathways.

- Validation : Confirm computational predictions with targeted assays (e.g., qPCR for gene expression, enzymatic activity assays) .

Methodological Tables

Table 1. Frameworks for Research Question Development

Q. Table 2. Key Elements for Experimental Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.